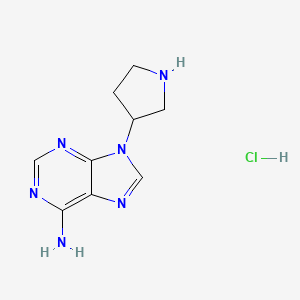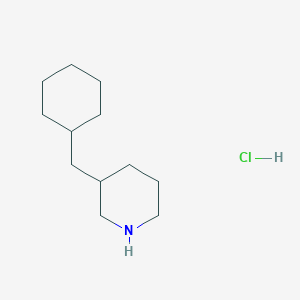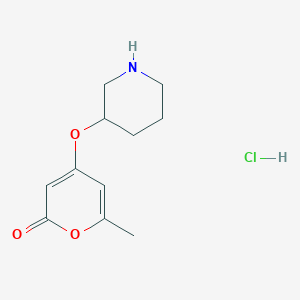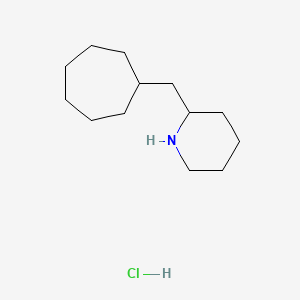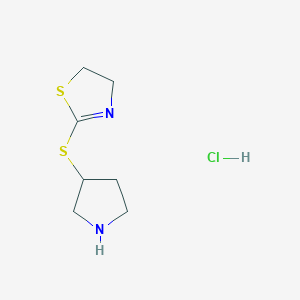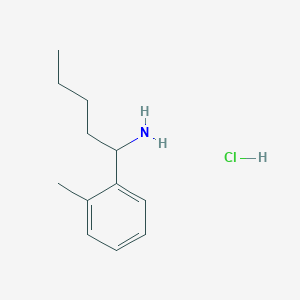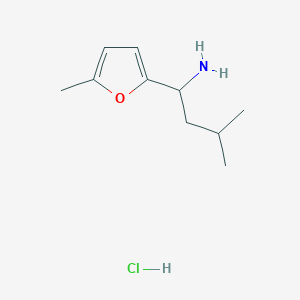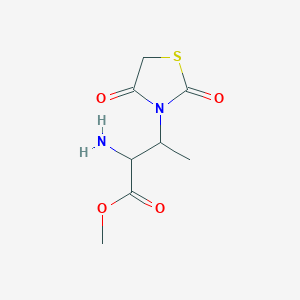
7-Chloroisoquinoline-1-carbonitrile
Vue d'ensemble
Description
7-Chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the synonyms 1-Isoquinolinecarbonitrile, 7-chloro- .
Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinoline-1-carbonitrile consists of a isoquinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The isoquinoline ring is substituted at the 7th position by a chlorine atom and at the 1st position by a carbonitrile group .Physical And Chemical Properties Analysis
The predicted boiling point of 7-Chloroisoquinoline-1-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be -1.20±0.33 .Applications De Recherche Scientifique
1. Photophysical and Spectroscopic Applications
7-Chloroisoquinoline-1-carbonitrile has been utilized in studies focusing on its photophysical and spectroscopic properties. For instance, a study conducted by Singh, Singh, and Khurana (2017) synthesized a compound containing 1,2,3-triazole moiety and investigated its properties such as optimized structural parameters, spectroscopic (FT-IR and NMR), electronic, and photophysical properties using density functional theory calculations. This compound showed potential as a nonlinear optical material due to its high first-order hyperpolarizability (Singh, Singh, & Khurana, 2017).
2. Synthesis and Chemical Reactions
Another important application is in the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives. Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, emphasizing its utility in producing biologically active compounds (Mekheimer et al., 2019).
3. Corrosion Inhibition
Research by Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives, including compounds with chloroquinoline carbonitrile moieties. Their studies indicated significant inhibition efficiencies, suggesting applications in corrosion prevention (Singh, Srivastava, & Quraishi, 2016).
4. Computational Studies on Optoelectronic Properties
Irfan et al. (2020) conducted an in-depth study of compounds including hydroquinoline derivatives, focusing on their structural, electronic, optical, and charge transport properties. Their findings suggest that these compounds could be efficient multifunctional materials, highlighting the versatility of 7-chloroisoquinoline-1-carbonitrile derivatives (Irfan et al., 2020).
Propriétés
IUPAC Name |
7-chloroisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVPDKXXMXUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



